molecular formula C25H22N2O4S B6056531 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B6056531
M. Wt: 446.5 g/mol
InChI Key: OJAQIVHNMCXKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as BMB-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and viruses. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been found to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It exhibits potent activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been shown to have anti-inflammatory, antiviral, and antimicrobial activity, making it a versatile compound for studying various biological processes.
One limitation of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. One direction is to further elucidate its mechanism of action and identify the specific targets that mediate its anticancer, anti-inflammatory, antiviral, and antimicrobial effects. Another direction is to optimize its therapeutic potential by developing more potent derivatives and improving its pharmacokinetic properties. Clinical trials are needed to determine the safety and efficacy of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide in humans, and to identify the optimal dosage and administration schedule. Finally, further studies are needed to explore the potential of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methoxyaniline and 2-aminothiazole to yield N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been shown to inhibit tumor growth in animal models of cancer.
In addition to its anticancer activity, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been shown to have antiviral activity against several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has also been found to exhibit antimicrobial activity against several bacterial strains.

properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-29-18-12-8-16(9-13-18)22-23(17-10-14-19(30-2)15-11-17)32-25(26-22)27-24(28)20-6-4-5-7-21(20)31-3/h4-15H,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQIVHNMCXKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.